REACTION_CXSMILES
|
CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.[NH2:14][N:15]1[C:20]([CH3:21])=[CH:19][N:18]=[C:17]([CH3:22])[C:16]1=[NH2+:23].[OH-].[Na+].[Cl:26][CH2:27][C:28](OC)=O>C(O)C>[Cl:26][CH2:27][C:28]1[N:23]=[C:16]2[C:17]([CH3:22])=[N:18][CH:19]=[C:20]([CH3:21])[N:15]2[N:14]=1 |f:0.1,2.3|
|
Name
|
1-amino-3,6-dimethylpyrazin-2(1H)-iminium 2,4,6-trimethylbenzenesulfonate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-].NN1C(C(=NC=C1C)C)=[NH2+]
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=NN2C(C(=NC=C2C)C)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 420 mg | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |